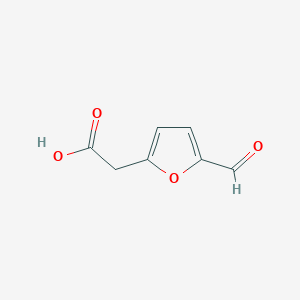

2-(5-Formylfuran-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-formylfuran-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGUNZZTGJDOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Formylfuran 2 Yl Acetic Acid and Its Analogues

Direct Synthesis Approaches to 2-(5-Formylfuran-2-yl)acetic acid

Direct synthesis strategies for this compound often involve multi-step chemical transformations starting from commercially available furan (B31954) derivatives. One common approach begins with the Vilsmeier-Haack formylation of a suitable 2-substituted furan, such as 2-furanacetic acid or its ester, to introduce the formyl group at the 5-position. Another strategy involves the oxidation of the corresponding alcohol, 2-(5-hydroxymethylfuran-2-yl)acetic acid.

A patented method describes a one-pot synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a related compound, from furfural (B47365). google.com This process involves the reaction of furfural with a cyanide source, followed by hydrolysis. While not a direct synthesis of the target molecule, it highlights a potential pathway that could be adapted. The synthesis of 2-(benzofuran-2-yl)acetic acid has been achieved through the oxidation of 2-(benzofuran-2-yl)ethan-1-ol using Jones reagent, yielding the carboxylic acid. nih.gov This method could conceptually be applied to the furan analogue.

Derivation from Biomass-Based Feedstocks and Platform Chemicals

The synthesis of furan derivatives from renewable biomass resources is a cornerstone of green chemistry. 5-Hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose, serves as a primary precursor for this compound and its analogues. mdpi.comunive.itmdpi.com The conversion of HMF to these valuable compounds typically involves selective oxidation of the hydroxymethyl and/or formyl groups.

The pathway from biomass to the target molecule often involves the following steps:

Conversion of lignocellulosic biomass to C6 sugars. researchgate.net

Dehydration of these sugars to produce HMF. mdpi.com

Selective oxidation of HMF. The oxidation of HMF can lead to several products, including 2,5-diformylfuran (DFF), 5-hydroxymethylfuran-2-carboxylic acid (HMFCA), and 2,5-furandicarboxylic acid (FDCA). nih.gov The selective formation of this compound requires controlled oxidation of the hydroxymethyl group of HMF to a carboxylic acid while retaining the formyl group.

A significant challenge in this process is controlling the selectivity of the oxidation reactions to prevent the over-oxidation to FDCA or the formation of other byproducts. researchgate.net

Catalytic Synthesis Advancements (Homogeneous and Heterogeneous)

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogues from biomass-derived feedstocks. Both homogeneous and heterogeneous catalytic systems have been developed to address the challenges of selective oxidation.

Transition Metal Catalysis

Transition metal-based catalysts are widely employed for the aerobic oxidation of HMF. Noble metals such as gold (Au), platinum (Pt), and palladium (Pd), often supported on various materials, have shown high activity and selectivity.

Gold Catalysts: Gold nanoparticles supported on materials like hydroxyapatite (B223615) have been used for the selective oxidation of HMF derivatives. tue.nltue.nl For instance, an Au/hydroxyapatite catalyst was effective in converting an acetal-protected form of HMF to the corresponding carboxylic acid acetal, which could then be deprotected to yield the formyl-substituted carboxylic acid. tue.nltue.nl

Platinum and Palladium Catalysts: Pt and Pd-based catalysts are also effective for HMF oxidation. The choice of support material and reaction conditions can significantly influence the product distribution. mdpi.com

Non-noble Metal Catalysts: To reduce costs, catalysts based on non-noble metals like cobalt (Co), manganese (Mn), and copper (Cu) have been investigated. mdpi.comnih.gov Homogeneous systems like Co/Mn/Br have been used for the aerobic oxidation of HMF to FDCA, a process that proceeds through formyl-containing intermediates. mdpi.com

| Catalyst System | Substrate | Product | Yield | Reference |

| Au/Hydroxyapatite | HMF-acetal | FFCA-acetal | 94% | tue.nltue.nl |

| Co/Mn/Br | HMF | FDCA | 60.9% | mdpi.com |

| VPO | Furfural | Maleic Anhydride | 90% | unibo.it |

Non-metallic Catalysis

Non-metallic catalytic systems offer an alternative to metal-based catalysts, often with advantages in terms of cost and environmental impact.

TEMPO/Laccase: A chemoenzymatic system using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and laccase has been used for the selective oxidation of the hydroxymethyl group of HMF to form 5-formyl-2-furoic acid (FFA). mdpi.com

Acid Catalysis: Acid catalysts are crucial for the initial dehydration of carbohydrates to HMF. unive.it They can also play a role in subsequent transformations. For example, the alkylation of carbonyl-bearing furans has been achieved using acid catalysis. researchgate.net

Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. rsc.orgacs.org

Key aspects of green chemistry in this context include:

Use of Renewable Feedstocks: The utilization of biomass-derived HMF as a starting material is a prime example of applying green chemistry principles. unive.itresearchgate.net

Catalytic Methods: The development of efficient and recyclable catalysts, particularly heterogeneous catalysts, minimizes waste and improves process efficiency. mdpi.comrsc.org

Atom Economy: Multi-component reactions are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product. researchgate.netresearchgate.net

Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with greener alternatives. mdpi.com For instance, the use of water or bio-derived solvents like γ-valerolactone (GVL) is being explored. mdpi.com

Energy Efficiency: Catalytic processes often allow for milder reaction conditions, reducing energy consumption. nih.gov

The selective oxidation of HMF to FDCA, which involves this compound as an intermediate, is a key area where green chemistry principles are being applied to develop more sustainable routes to bio-based polymers. rsc.orgacs.org

Advanced Derivatization and Scaffold Construction Based on 2 5 Formylfuran 2 Yl Acetic Acid

Synthesis of Novel Substituted Furan-2-ylacetic Acid Compounds

The bifunctional nature of 2-(5-formylfuran-2-yl)acetic acid allows for selective modifications of its aldehyde and carboxylic acid groups, leading to a diverse array of novel substituted furan-2-ylacetic acid compounds. Key synthetic strategies include olefination reactions of the formyl group and esterification of the carboxylic acid moiety.

One of the most powerful methods for carbon-carbon bond formation at the formyl position is the Wittig reaction . masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene. masterorganicchemistry.comwikipedia.orglibretexts.org In the context of this compound, the formyl group can be converted into a variety of substituted vinyl groups. The reactivity of the ylide determines the geometry of the resulting alkene. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org For instance, the reaction with methylenetriphenylphosphorane (B3051586) can introduce a vinyl group, effectively transforming the starting material into a vinylfuran-2-ylacetic acid derivative. wikipedia.org

Another important reaction for modifying the aldehyde functionality is the Knoevenagel condensation . wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to yield an α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, is particularly relevant as it is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org This allows for the synthesis of various substituted acrylic acid derivatives from this compound.

The carboxylic acid group of this compound can be readily converted into its corresponding ester, ethyl 2-(furan-2-yl)acetate, through reaction with iodoethane (B44018) in the presence of potassium carbonate and cesium carbonate in N,N-dimethylformamide. This esterification not only protects the carboxylic acid group but also modifies the compound's solubility and reactivity for subsequent transformations.

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Triphenyl phosphonium (B103445) ylide | Wittig Reaction | 2-(5-Vinylfuran-2-yl)acetic acid derivative |

| This compound | Active methylene compound, weak base | Knoevenagel Condensation | 2-(5-(2-Substituted-vinyl)furan-2-yl)acetic acid |

| 2-(Furan-2-yl)acetic acid | Iodoethane, K2CO3, Cs2CO3, DMF | Esterification | Ethyl 2-(furan-2-yl)acetate |

Integration into Complex Heterocyclic Architectures

The strategic placement of reactive functional groups makes this compound an ideal precursor for the synthesis of complex heterocyclic architectures. Through intramolecular cyclizations and multicomponent reactions, the furan (B31954) ring can be fused with other ring systems to generate novel polycyclic compounds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are a powerful tool for building molecular complexity. nih.govmdpi.com While specific examples starting directly from this compound are still emerging, the general reactivity of the furan ring and its substituents suggests its suitability for such transformations. For instance, multicomponent approaches have been successfully employed for the synthesis of substituted furan-2(5H)-ones and furo[3,2-h]quinoline derivatives from related furan compounds. researchgate.net These reactions often proceed through a series of condensation and cyclization steps, highlighting the potential of this compound to participate in similar reaction cascades.

The synthesis of fused heterocyclic systems often relies on the initial formation of a derivative that can undergo a subsequent cyclization reaction. For example, the synthesis of 2‐(furan‐2‐yl)‐4‐phenoxyquinoline analogues has been achieved through a multi-stage process involving the transformation of a furan derivative. researchgate.net Similarly, acetic acid has been shown to mediate the regioselective synthesis of trisubstituted thiazoles via a domino multicomponent reaction. researchgate.net These examples underscore the potential for developing synthetic routes to complex heterocycles where this compound serves as a key starting material.

Design and Preparation of Ligand Systems

The presence of both a carbonyl group and a carboxylic acid group, which can act as coordination sites, makes this compound an excellent candidate for the design and synthesis of novel ligand systems. Condensation of the formyl group with various amines leads to the formation of Schiff base ligands, which are known for their ability to form stable complexes with a wide range of metal ions. ijres.orgresearchgate.net

Schiff bases are synthesized through the condensation of an aldehyde or ketone with a primary amine. researchgate.net The resulting imine (C=N) group is a key feature of these ligands. ijres.org By reacting this compound with different diamines, it is possible to create polydentate ligands capable of coordinating to metal centers through the imine nitrogen, the furan oxygen, and the carboxylate oxygen. unam.mxresearchgate.netjocpr.com The nature of the diamine can be varied to tune the steric and electronic properties of the resulting ligand and, consequently, the coordination geometry and reactivity of the metal complex.

The coordination chemistry of Schiff base ligands is extensive, with numerous examples of their complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). ijres.orgajrconline.orgftstjournal.com These metal complexes have shown a broad range of applications, including in catalysis and materials science. The synthesis of metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. researchgate.net The resulting complexes can exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. ftstjournal.com

| Ligand Precursor | Amine | Ligand Type | Potential Metal Complexes |

| This compound | Ethylenediamine | Schiff Base | Cu(II), Ni(II), Co(II), Zn(II) |

| This compound | o-Phenylenediamine | Schiff Base | Cu(II), Ni(II), Co(II), Zn(II) |

| This compound | Diethylenetriamine | Schiff Base | Cd(II), Ni(II), Co(II), Zr(IV) |

The continued exploration of this compound as a synthetic precursor is expected to yield a wealth of new molecules with diverse structures and functions, further establishing its role as a valuable platform chemical in modern organic synthesis.

The Pivotal Role of this compound in Modern Chemistry

The bio-derived chemical intermediate, this compound, is emerging as a significant compound in the fields of advanced materials and specialized organic synthesis. Derived from the versatile platform chemical 5-hydroxymethylfurfural (B1680220) (HMF), this furanic acid derivative possesses reactive functional groups—an aldehyde and a carboxylic acid—that make it a valuable precursor for a range of high-value products. Its applications span from the creation of sustainable polymers to the synthesis of fine chemicals and the development of novel catalytic systems.

Applications in Advanced Materials and Specialized Organic Synthesis

The unique bifunctional nature of 2-(5-Formylfuran-2-yl)acetic acid and its close isomer, 5-formylfuran-2-carboxylic acid (FFCA), positions them as crucial intermediates in the transition away from petrochemical feedstocks. Research has focused on leveraging their structure for various industrial applications.

This compound serves as a key building block for producing a variety of value-added chemicals. It is an important oxidized derivative of 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical sourced from renewable carbohydrates. researchgate.net The primary value of this compound lies in its potential for further transformation into other industrially significant molecules.

One of the most notable applications is its role as an intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA). researchgate.netresearchgate.net FDCA is considered a top-tier, bio-based platform chemical poised to replace petroleum-derived terephthalic acid in various applications. mdpi.comresearchgate.net The oxidation of the aldehyde group in FFCA, a close isomer, leads directly to the formation of FDCA. tue.nl This conversion is a critical step in the value chain from biomass to high-performance bioplastics.

Furthermore, research has demonstrated the selective carbonylation of HMF in an acidic aqueous medium to produce this compound directly, utilizing a palladium complex catalyst. ulaval.caresearchgate.net This process highlights a direct pathway to this valuable building block, which can then be used in further syntheses. These furan-based intermediates, including 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), are foundational for creating products such as drugs and other specialized furan-based chemicals. researchgate.net

The most significant application of this compound and its related compounds is as a precursor to monomers for advanced polymers. The primary target in this area is 2,5-furandicarboxylic acid (FDCA), a monomer essential for producing polyethylene (B3416737) furanoate (PEF). researchgate.netnih.gov PEF is a bio-based polyester (B1180765) with superior properties compared to the conventional petroleum-based polyethylene terephthalate (B1205515) (PET), including enhanced gas barrier properties and thermal stability. nih.gov

The synthesis pathway typically involves the oxidation of HMF to intermediates like FFCA, which is then further oxidized to FDCA. mdpi.comtue.nl This makes the selective production of these intermediates a crucial area of research. The structural rigidity of the furan (B31954) ring, inherited from its precursors, imparts high performance characteristics to the final polymers. ulaval.ca

The progression from biomass-derived HMF to high-performance polymers represents a key strategy in developing sustainable materials. The table below outlines the typical oxidation pathway and the role of furan intermediates.

| Starting Material | Intermediate Product | Final Monomer | Target Polymer |

| 5-Hydroxymethylfurfural (HMF) | 5-Formylfuran-2-carboxylic acid (FFCA) | 2,5-Furandicarboxylic acid (FDCA) | Polyethylene furanoate (PEF) |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | 2,5-Furandicarboxylic acid (FDCA) | Polyethylene furanoate (PEF) |

This table illustrates the central role of furan intermediates as precursors to the FDCA monomer, which is vital for synthesizing the biopolymer PEF.

Beyond bulk polymers, furanic intermediates like this compound are instrumental in the synthesis of fine chemicals. Fine chemicals are pure, single substances produced in smaller quantities for specialized applications, including pharmaceuticals and agrochemicals. The oxidized derivatives of HMF, such as FFCA and DFF, are versatile building blocks for these complex molecules. researchgate.net

The reactivity of the aldehyde and carboxylic acid groups allows for a wide range of chemical modifications, leading to diverse molecular architectures. For instance, chiral heterocyclic alcohols and amines, which are frequently used as building blocks in fine chemical and pharmaceutical synthesis, can be derived from these furanic platforms. researchgate.net The potential to use DFF, a related intermediate, in the synthesis of fine chemicals is noted as considerable, with pathways to furan-2,5-dicarbonyl chloride, a highly reactive intermediate for further chemical elaboration. jku.at

While this compound is not itself a catalyst, its synthesis and conversion are central to significant research in catalyst development. The efficient and selective oxidation of HMF to intermediates like FFCA and subsequently to FDCA is a major technological challenge that drives innovation in heterogeneous catalysis. researchgate.net

Research has focused on using both noble metals (e.g., gold, ruthenium) and non-noble metal catalysts on various supports. tue.nlrsc.org A novel strategy for the selective production of FFCA involves protecting the formyl group of HMF through acetalization, followed by oxidation using a hydroxyapatite-supported gold (Au) catalyst. This method achieved a high yield of the protected FFCA (94%), which can then be deprotected to afford pure FFCA. researchgate.nettue.nl

The choice of catalyst support has been shown to be critical. Supports such as activated carbons, transition metal oxides (e.g., CeO₂, ZrO₂, TiO₂), and hydrotalcites have been investigated to enhance catalyst activity and selectivity. rsc.orgmdpi.comtue.nl For example, using Mg-Al hydrotalcite as a support for a gold catalyst resulted in a 97.8% yield of Dimethyl Furan-2,5-dicarboxylate (FDMC) from DFF, a process where an FFCA-type intermediate is formed. mdpi.com

The table below summarizes key findings in the catalytic oxidation of HMF derivatives.

| Catalyst System | Support | Substrate | Key Product | Yield | Reference |

| Au | Hydroxyapatite (B223615) | HMF-acetal | FFCA-acetal | 94% | researchgate.nettue.nl |

| Au/CeO₂ | Cerium(IV) oxide | Acetalized HMF | 2,5-FDCA | 90-95% | tue.nl |

| Au/Mg₃Al-HT | Hydrotalcite | DFF | FDMC | 97.8% | mdpi.com |

This table highlights various catalytic systems developed for the selective conversion of HMF and its derivatives, underscoring the importance of both the catalyst and the support material in achieving high yields of valuable products.

Theoretical and Computational Investigations of 2 5 Formylfuran 2 Yl Acetic Acid Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict and analyze the mechanisms of chemical reactions. For 2-(5-Formylfuran-2-yl)acetic acid, DFT studies can be instrumental in understanding the intricate details of its reactions, such as oxidation, reduction, and condensation.

DFT calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. For instance, in the oxidation of the formyl group of this compound to a carboxylic acid group, DFT could be used to compare different mechanistic pathways, potentially involving radical intermediates or concerted steps, especially in the presence of a catalyst.

Studies on related furan (B31954) derivatives, such as the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), have demonstrated the utility of DFT in elucidating reaction mechanisms. For example, DFT calculations on a CuO (111) surface have suggested that the breaking of the hydroxyl O-H bond is a crucial initial step in HMF oxidation to produce furan-2,5-dicarboxylic acid (FDCA) cardiff.ac.uk. Similarly, DFT could be employed to study the selective oxidation of the formyl group in this compound, providing insights into catalyst design for selective transformations.

A hypothetical DFT study on the reaction of this compound might involve the following steps:

Optimization of the geometries of the reactant, transition states, intermediates, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or saddle points) and to obtain zero-point vibrational energies.

Calculation of the intrinsic reaction coordinate (IRC) to ensure that the transition state connects the correct reactant and product.

Determination of the activation energies and reaction energies to predict the feasibility of the proposed mechanism.

Such studies would be invaluable for understanding the intrinsic reactivity of the molecule and for designing efficient synthetic routes to its derivatives.

Molecular Dynamics Simulations for Conformational Analysis

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. From this trajectory, one can analyze the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might behave in different environments, such as in solution or at an interface.

For furan derivatives, conformational analysis has been performed using both DFT and MD methods. For example, DFT calculations on furfurylidenanilines and trans-styrylfurans have shown the existence of different conformations arising from rotation around the furan ring-bridge double bond researchgate.netnih.gov. MD simulations of furan-flanked diketopyrrolopyrroles have been used to study the conformations of these larger molecules on a graphite surface youtube.com.

An MD simulation of this compound would likely reveal the preferred orientations of the formyl and acetic acid substituents relative to the furan ring. The simulation could also explore the intramolecular hydrogen bonding possibilities between the carboxylic acid proton and the formyl oxygen or the furan ring oxygen, which could significantly impact the molecule's conformation and reactivity.

Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound

| Dihedral Angle | Description | Predominant Angles (degrees) | Population (%) |

| C4-C5-C6-O2 | Orientation of formyl group | ~0 (syn), ~180 (anti) | 45, 55 |

| C1-C2-C7-C8 | Orientation of acetic acid group | -60, 60, 180 | 30, 30, 40 |

| C2-C7-C8-O3 | Torsion of carboxylic acid group | ~0, ~180 | 50, 50 |

Note: This table is illustrative and based on typical findings for similar molecules. The actual values would need to be determined from a specific MD simulation.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods can provide detailed information about the distribution of electrons, which is key to predicting where a molecule is likely to react. For this compound, an analysis of its electronic structure can help predict its behavior as an electrophile or a nucleophile and the reactivity of its different functional groups.

Calculations can determine various electronic properties, such as:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution in a molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). For this compound, the carbonyl carbon of the formyl group and the carboxylic acid group would be expected to be electrophilic sites, while the oxygen atoms would be nucleophilic.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence stability and reactivity.

The reactivity of carboxylic acid derivatives is influenced by the nature of the substituent on the acyl group. Electron-donating groups decrease the electrophilicity of the carbonyl carbon, making it less reactive, while electron-withdrawing groups increase its electrophilicity and reactivity . The furan ring itself can act as an electron-rich diene in certain reactions, although its reactivity is modulated by the electron-withdrawing formyl and acetic acid groups rsc.org.

Table 2: Predicted Electronic Properties and Reactivity Sites of this compound

| Property | Predicted Feature | Implication for Reactivity |

| HOMO | Localized on the furan ring | Susceptible to electrophilic attack on the ring. |

| LUMO | Localized on the formyl and carboxylic acid groups | Susceptible to nucleophilic attack at the carbonyl carbons. |

| ESP Map | Negative potential on oxygen atoms, positive potential on carbonyl carbons and acidic proton. | Oxygen atoms are nucleophilic/basic sites. Carbonyl carbons and the acidic proton are electrophilic/acidic sites. |

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations, a broader category that includes DFT, are essential for the detailed investigation of reaction pathways. These calculations can provide a step-by-step description of how reactants are converted into products, including the energetics of each step.

For this compound, quantum chemical calculations could be used to explore various potential reaction pathways. For example, in the context of biomass conversion, the oxidation of furan derivatives is of great interest. The oxidation of HMF to FDCA can proceed through two main routes: one involving the initial oxidation of the aldehyde group and the other involving the initial oxidation of the alcohol group nih.govresearchgate.net.

Similarly, for this compound, one could investigate the selective oxidation of the formyl group to a second carboxylic acid group, leading to furan-2,5-diyl)diacetic acid. Quantum chemical calculations could help to understand the factors that control this selectivity. Another possible reaction pathway to investigate would be the decarboxylation of the acetic acid moiety, which could be initiated thermally or catalytically.

A comprehensive study of a reaction pathway using quantum chemical methods would typically involve:

Locating all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

Calculating the reaction profile, which shows the energy changes along the reaction coordinate.

Investigating the influence of solvent effects, often using implicit or explicit solvent models.

Analyzing the electronic structure changes along the reaction pathway to understand the bonding and charge transfer processes.

By providing a detailed, atomistic view of reaction processes, these computational investigations serve as a powerful complement to experimental studies, aiding in the interpretation of experimental results and the design of new chemical transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(5-Formylfuran-2-yl)acetic acid, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR spectroscopy confirms the presence of all non-exchangeable protons in this compound. The chemical shifts, multiplicities, and coupling constants of the signals provide a complete picture of the proton environment. The aldehydic proton typically appears as a singlet at approximately 9.58 ppm. The two protons on the furan (B31954) ring are observed as doublets, with the proton at position 3 appearing around 7.28 ppm and the proton at position 4 around 6.55 ppm. The methylene (B1212753) protons of the acetic acid group are observed as a singlet at about 3.92 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-C(O)H | 9.58 | Singlet | - |

| H-3 (furan) | 7.28 | Doublet | 3.5 |

| H-4 (furan) | 6.55 | Doublet | 3.5 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is typically observed around 177.9 ppm, while the carboxylic acid carbonyl carbon is found near 171.9 ppm. The carbon atoms of the furan ring show signals at approximately 158.9 ppm (C-2), 152.9 ppm (C-5), 122.9 ppm (C-3), and 110.8 ppm (C-4). The methylene carbon of the acetic acid group resonates at about 34.3 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (aldehyde) | 177.9 |

| C=O (acid) | 171.9 |

| C-2 (furan) | 158.9 |

| C-5 (furan) | 152.9 |

| C-3 (furan) | 122.9 |

| C-4 (furan) | 110.8 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to further confirm the structural assignment of this compound. HSQC experiments correlate the signals of directly attached protons and carbons, confirming the assignments made in the ¹H and ¹³C NMR spectra. HMBC experiments reveal long-range correlations between protons and carbons, providing valuable information about the connectivity of the different functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound (C₇H₆O₄), the calculated exact mass is 154.0266 g/mol . HRMS analysis typically yields a measured mass that is very close to this theoretical value, confirming the molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational frequencies. The IR spectrum prominently displays a broad absorption band for the hydroxyl group (O-H) of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the aldehyde and carboxylic acid groups are observed as strong, distinct peaks, usually around 1680 cm⁻¹ and 1720 cm⁻¹, respectively. The C-O stretching of the furan ring and the carboxylic acid also give rise to characteristic bands in the fingerprint region.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, GC-MS)

The purity and separation of this compound are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. While specific application notes for this exact compound are not extensively published, methodologies can be effectively adapted from the analysis of structurally similar furan derivatives, such as 5-formyl-2-furoic acid and other aromatic carboxylic acids. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a primary method for the analysis of furan carboxylic acids. sielc.com The separation is typically achieved using a C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The pH of the mobile phase is a critical parameter, and it is often acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. nih.gov For instance, a gradient elution with a mobile phase of water (containing an acid like phosphoric or formic acid) and acetonitrile is a common starting point for method development. sielc.com

Detection is typically performed using a UV detector, as the furan ring and the formyl group provide strong chromophores. sielc.com The analysis of related compounds like 5-(hydroxymethyl)furfural (HMF) and 2,5-furandicarboxylic acid (FDCA) has been successfully performed using a mobile phase of 0.06N H₂SO₄ and methanol (60:40 v/v), with detection at relevant wavelengths. researchgate.net

A hypothetical HPLC method for this compound could be developed based on these principles.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm and 280 nm |

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another essential technique for the analysis of volatile and semi-volatile compounds. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation. researchgate.net Therefore, derivatization is often employed to convert the carboxylic acid into a more volatile ester, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. nih.gov

For the analysis of furan derivatives like furfural (B47365), direct immersion solid-phase microextraction (SPME) coupled with GC-MS has been successfully used. researchgate.net For this compound, a derivatization step to form the methyl or ethyl ester would likely be necessary for robust GC-MS analysis. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the ester and characteristic fragmentation patterns of the furan ring and the acetic acid side chain. While a predicted GC-MS spectrum for the non-derivatized 2,5-furandicarboxylic acid exists, it is noted that this is a guide and requires experimental confirmation. hmdb.ca

Thermal Analysis (e.g., DSC, TGA) for Material Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the material properties of this compound, including its melting point, decomposition temperature, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The melting point of the related compound 5-formyl-2-furancarboxylic acid is reported to be in the range of 206.0 to 212.0 °C. tcichemicals.com Another related compound, 2-furoic acid, has a melting point of 132 °C. vwr.com Based on these analogs, the melting point of this compound is anticipated to be in a similar range, likely influenced by the acetic acid side chain.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Studies on the thermal degradation of 2-furoic acid have shown that it undergoes decarboxylation at temperatures above 140-160 °C to form furan. nih.govresearchgate.net It is plausible that this compound would also exhibit decarboxylation upon heating, losing carbon dioxide from the acetic acid moiety. The presence of the formyl group might also influence the decomposition pathway. The analysis of the evolved gases during TGA, for instance by coupling the TGA to a mass spectrometer or an FTIR spectrometer, could provide further insight into the decomposition mechanism.

Table 2: Expected Thermal Properties of this compound Based on Analogous Compounds

| Property | Expected Observation | Rationale/Comparison |

| Melting Point (DSC) | Sharp endothermic peak | Similar to crystalline carboxylic acids like 5-formyl-2-furancarboxylic acid (m.p. 206-212 °C). tcichemicals.com |

| Decomposition (TGA) | Mass loss corresponding to decarboxylation | 2-furoic acid shows decarboxylation at elevated temperatures. nih.gov |

| Thermal Stability | Stable up to its melting point | Furan rings are generally thermally stable. |

This table is interactive. You can sort and filter the data.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-(5-Formylfuran-2-yl)acetic acid, and how should data interpretation be approached?

- Methodological Answer : Use , , and UV-Vis spectroscopy for structural elucidation. For example, can identify protons on the furan ring (δ ~6.5–7.5 ppm) and the formyl group (δ ~9–10 ppm). resolves the carbonyl carbons (acetic acid: δ ~170–175 ppm; formyl: δ ~190 ppm). UV-Vis can detect conjugated systems (e.g., transitions at ~250–300 nm). Cross-validate spectral data with computational methods like density functional theory (DFT) to optimize geometry and predict chemical shifts .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Two primary routes are viable:

- Route 1 : Start with 2-furaldehyde derivatives. For example, protect the formyl group via acetal formation (e.g., using diols), then introduce the acetic acid moiety via nucleophilic substitution or coupling reactions. Deprotection under mild acidic conditions yields the final product. Optimize catalysts (e.g., Lewis acids) to reduce side reactions .

- Route 2 : Utilize Suzuki-Miyaura coupling with boronic acid intermediates (e.g., 5-formylfuran-2-boronic acid) and bromoacetic acid derivatives. Control temperature (40–60°C) and use Pd catalysts (e.g., Pd(PPh)) for higher yields (~80–85%) .

Q. How can chromatographic methods be applied to purify this compound from reaction mixtures?

- Methodological Answer : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1). Monitor fractions via TLC (R ~0.4–0.6 in ethyl acetate). For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid). Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) be used to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d)) to optimize molecular geometry and compute frontier orbitals (HOMO/LUMO). Analyze charge distribution to identify nucleophilic/electrophilic sites (e.g., formyl carbon as electrophilic center). Compare calculated IR/Raman spectra with experimental data to validate conformational stability. Use thermochemical data (e.g., Gibbs free energy) to predict reaction pathways .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound, particularly hydrogen bonding networks?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure solution and refinement. Identify intermolecular interactions (e.g., O–H···O hydrogen bonds between carboxylic acid groups) using ORTEP-3 for visualization. Refine thermal parameters and occupancy factors to resolve disorder. Analyze packing diagrams to assess π–π stacking (furan rings) and C–H···π interactions .

Q. How can discrepancies in experimental data (e.g., NMR shifts vs. DFT predictions) be systematically addressed?

- Methodological Answer :

- Step 1 : Verify sample purity (HPLC, melting point).

- Step 2 : Re-examine solvent effects (e.g., DMSO vs. CDCl shifts protons on acidic groups).

- Step 3 : Adjust DFT parameters (e.g., solvent models like PCM, basis sets like 6-311++G(d,p)).

- Step 4 : Cross-check with solid-state data (SC-XRD bond lengths/angles) to rule out conformational artifacts .

Q. What strategies are recommended for studying the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at the furan 3-position (e.g., methyl, halogens) or modify the acetic acid chain (e.g., esterification).

- Assays : Test antimicrobial activity via MIC assays (e.g., against Staphylococcus aureus) or antitumor activity via MTT assays (e.g., HeLa cells).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes with active-site thiols). Correlate electronic properties (HOMO/LUMO) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.